molecular formula C11H15N3O2S B2523055 N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 899948-31-3

N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2523055
CAS No.: 899948-31-3
M. Wt: 253.32
InChI Key: UXILNKXJIRWEKO-UHFFFAOYSA-N
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Description

N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H15N3O2S and its molecular weight is 253.32. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antifolate Agents

Compounds with structures similar to N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for antitumor agents. For instance, classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have shown potent inhibitory activities against human TS and DHFR, indicating their potential as antitumor agents. These compounds demonstrated significant growth inhibitory effects against tumor cells in culture, highlighting their potential application in cancer therapy (Gangjee et al., 2009).

Antiviral Activity

Some derivatives have shown selective inhibitory activities against viral infections. For instance, carbocyclic analogues of 7-deazaguanosine exhibited selective activity against the multiplication of herpes simplex viruses (HSV1 and HSV2) in cell culture, pointing to their application in treating viral infections (Legraverend et al., 1985).

Antibacterial Agents

Derivatives have been synthesized for testing against Mycobacterium tuberculosis, showcasing their potential as antituberculosis agents. The structural modification and evaluation of these compounds aim to discover new therapeutic agents for treating tuberculosis (Mir et al., 1991).

Anticonvulsant Agents

S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been explored for their potential as anticonvulsant agents. The synthesis and pharmacological evaluation of these compounds have shown moderate anticonvulsant activity, suggesting their use in developing new treatments for epilepsy (Severina et al., 2020).

Crystal Structure Analysis

The crystal structures of related compounds have been determined, providing insights into their molecular conformations and interactions. Understanding these structural details is crucial for the rational design of new compounds with improved therapeutic properties (Subasri et al., 2016).

Future Directions

The potential applications of “N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide” and similar compounds are vast, given their diverse biological activities. Future research could focus on exploring these activities further and developing new therapeutic agents based on this structure .

Mechanism of Action

Properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-3-5-12-10(16)7-17-11-13-8(4-2)6-9(15)14-11/h3,6H,1,4-5,7H2,2H3,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXILNKXJIRWEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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